BenchChemオンラインストアへようこそ!

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

This E/Z geometric isomer mixture is the pharmacopoeially designated Donepezil EP Impurity F / Dehydro Impurity, mandatory for USP/EP compendial testing. Its verified RRT of ~0.92 and required resolution NLT 1.5 from the donepezil peak make it the sole standard for defensible system suitability and ANDA/NDA method validation. The E/Z composition challenges column efficiency and mobile phase optimization more rigorously than single-isomer alternatives. Substituting non-identical comparators—such as Donepezil Related Compound A (USP, CAS 145546-80-1) or Donepezil Pyridine Dehydro Impurity (CAS 4803-74-1)—invalidates peak identification and risks regulatory non-compliance. Supplied with full ICH Q2(R1) characterization (¹H/¹³C NMR, MS, IR, HPLC), enabling immediate deployment in linearity, accuracy, precision, LOD/LOQ, and robustness studies without additional re-characterization.

Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
CAS No. 120014-07-5
Cat. No. B600814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
CAS120014-07-5
Molecular FormulaC24H27NO3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC
InChIInChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12-
InChIKeyLPMOTUSFDTTWJL-NDENLUEZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 120014-07-5): A Donepezil Dehydro Impurity Reference Standard


2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 120014-07-5) is a synthetic organic compound belonging to the N-benzylpiperidine class, formally designated as Donepezil Dehydro Impurity (E/Z mixture), Donepezil EP Impurity F, and Donepezil Hydrochloride Impurity F . It is the α,β-unsaturated ketone intermediate formed by aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the synthesis of the acetylcholinesterase inhibitor donepezil, and is subsequently reduced to the saturated donepezil skeleton [1]. As a pharmacopoeially recognized impurity, it serves as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and regulatory filings (ANDA/NDA) for donepezil drug substance and finished products .

Why Generic Donepezil Impurity Reference Standards Cannot Substitute for CAS 120014-07-5 in Regulated Analytical Workflows


In-class donepezil-related impurities exhibit distinct chromatographic retention, isomeric composition, and pharmacopoeial designation that preclude interchangeability in analytical method validation and quality control [1]. CAS 120014-07-5 is supplied as an E/Z geometric isomer mixture with a pharmacopoeially verified relative retention time (RRT) of approximately 0.92 versus donepezil under USP chromatographic conditions, whereas the pure (E)-isomer (CAS 145546-80-1, USP Donepezil Related Compound A) is a separate reference entity [2]. Substituting a structurally similar but non-identical impurity standard—such as Donepezil Pyridine Dehydro Impurity (CAS 4803-74-1) or Donepezil Indene Impurity (CAS 120013-45-8)—invalidates system suitability, compromises peak identification, and risks regulatory non-compliance in ANDA/NDA submissions [1]. The quantitative evidence below demonstrates precisely where the target compound diverges from its nearest comparators.

Quantitative Differentiation Evidence for CAS 120014-07-5: Comparator-Based Analytical, Physicochemical, and Regulatory Data


USP Relative Retention Time (RRT) Identity in Donepezil HPLC System Suitability

Under the official USP chromatographic system for donepezil hydrochloride (LC, UV 271 nm, 4.6 mm × 15 cm, 5 µm L1 column, 35 °C, 1.4 mL/min flow rate), the relative retention time of Donepezil Related Compound A (the E-isomer component of CAS 120014-07-5) is approximately 0.92, while donepezil elutes with an RRT of 1.0 [1]. The resolution requirement between these two peaks is NLT 1.5, confirming baseline separation [1]. The target compound as the E/Z mixture (CAS 120014-07-5) may exhibit a partially resolved or broadened peak profile depending on the isomeric ratio, providing a distinct chromatographic signature versus the pure (E)-isomer reference standard (CAS 145546-80-1) .

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

E/Z Isomeric Composition Differentiation versus Pharmacopoeial Single-Isomer Standard

CAS 120014-07-5 is manufactured and supplied as an E/Z geometric isomer mixture, whereas the pharmacopoeial reference standard USP Donepezil Related Compound A (CAS 145546-80-1) and EP Impurity F are specifically the pure (E)-isomer [1]. The (E)-isomer (CAS 145546-80-1) bears the trans configuration about the exocyclic double bond connecting the indanone and piperidine moieties; the (Z)-isomer (CAS 1563189-65-0) is the cis counterpart. Commercial specifications for CAS 120014-07-5 report a purity of >98% by HPLC for the combined E/Z mixture, with melting point 176–178 °C . In contrast, the pure (E)-isomer (CAS 145546-80-1) is supplied at ≥97% purity . This isomeric distinction is analytically consequential: the E/Z mixture may display distinct chromatographic behavior or require different integration parameters during HPLC analysis compared to the single-isomer standard [1].

Reference Standard Characterization Isomeric Purity Regulatory Compliance

Lipophilicity (LogP) Differentiation from Donepezil and Structurally Related Impurities

The target compound exhibits a calculated LogP of 4.08–4.22 (average ~4.15), reflecting the increased lipophilicity conferred by the exocyclic double bond and the fully unsaturated indenone core . In comparison, donepezil—lacking the exocyclic double bond (saturated CH₂ linker)—has a reported LogP of approximately 3.6–4.0 [1]. Donepezil Indene Impurity (CAS 120013-45-8), which lacks the carbonyl group, has a LogP of approximately 5.0 . This LogP differential directly impacts reversed-phase HPLC retention: the higher lipophilicity of the dehydro impurity means it elutes later than donepezil on C18 columns under isocratic conditions, consistent with the observed RRT of 0.92 (where the dehydro impurity elutes slightly before donepezil under the ion-pairing USP method) .

Physicochemical Characterization Lipophilicity Chromatographic Retention Prediction

Thermal Identity: Melting Point Differentiation from Donepezil API

The melting point of the target compound is reported as 176–178 °C (sharp melting range), consistent with a crystalline E/Z mixture . In contrast, donepezil hydrochloride (the marketed API salt form, CAS 120011-70-3) exhibits a melting point of approximately 223–227 °C [1], while donepezil free base (CAS 120014-06-4) melts at approximately 207–212 °C [2]. The approximately 30–50 °C melting point depression of the dehydro impurity relative to donepezil hydrochloride is attributable to the absence of the hydrochloride salt, the presence of the conjugated exocyclic double bond disrupting crystal packing, and the E/Z isomeric disorder . This thermal differential provides a rapid, orthogonal identity confirmation method (melting point apparatus or DSC) to distinguish the intermediate impurity from the final API during in-process control .

Thermal Analysis Identity Testing Reference Standard Purity

Solubility Profile Divergence from Donepezil Hydrochloride for Analytical Sample Preparation

The target compound (free base, CAS 120014-07-5) is freely soluble in chloroform, ethyl acetate, and methanol, but sparingly soluble in water . This solubility profile reflects its neutral free-base character and LogP >4, and contrasts sharply with donepezil hydrochloride (CAS 120011-70-3), which is freely soluble in water, methanol, and 0.1 N hydrochloric acid owing to its protonated piperidine nitrogen [1]. For analytical sample preparation, the target impurity requires dissolution in a water-miscible organic solvent (e.g., methanol) first, followed by dilution with aqueous mobile phase, whereas donepezil HCl can be directly dissolved in aqueous diluent . The use of an inappropriate diluent can lead to incomplete dissolution, inaccurate standard concentrations, and failed system suitability .

Sample Preparation Solubility Method Development

Regulatory Designation as EP Impurity F and Synthetic Intermediate with Defined Process Origin

CAS 120014-07-5 is formally designated as Donepezil Hydrochloride Impurity F under the European Pharmacopoeia (EP) impurity classification scheme and corresponds to the dehydro impurity formed during the aldol condensation step of donepezil synthesis . Its origin is mechanistically defined: condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine under basic conditions (lithium diisopropylamide or sodium methoxide) yields this α,β-unsaturated ketone intermediate, which is subsequently reduced to donepezil [1]. Pharmacopoeial monographs and ICH Q3A/B guidelines require that any impurity present at ≥0.10% in the API be identified, characterized, and controlled with a validated analytical method using a characterized reference standard [2]. In contrast, generic impurity standards not linked to a pharmacopoeial designation or to the synthetic route (e.g., commercially available piperidine derivatives) lack the regulatory provenance required for ANDA submissions .

Regulatory Affairs ANDAs Process Impurity Control

High-Value Application Scenarios for CAS 120014-07-5 Based on Quantitative Differentiation Evidence


HPLC System Suitability and Impurity Profiling in Donepezil API Release Testing

Quality control laboratories performing USP/EP compendial testing of donepezil hydrochloride drug substance must include CAS 120014-07-5 as the impurity reference marker in system suitability solutions. The compound's verified RRT of approximately 0.92 relative to donepezil (RRT 1.0) and the required resolution of NLT 1.5 between the two peaks are mandatory system suitability criteria [1]. The E/Z mixture provides a realistic challenge to the chromatographic system, as the potential partial separation of geometric isomers tests column efficiency and mobile phase optimization more rigorously than a single-isomer standard. Failure to use the correct impurity reference standard results in invalid system suitability and non-compliance with pharmacopoeial requirements [1].

Analytical Method Validation (AMV) for ANDA/NDA Regulatory Submissions

During analytical method validation for abbreviated or new drug applications, CAS 120014-07-5 serves as the characterized impurity standard for establishing linearity, accuracy, precision, LOD, LOQ, and robustness of the HPLC method for dehydro impurity quantification . The compound's solubility profile (freely soluble in methanol, chloroform, ethyl acetate) dictates the diluent composition and sample preparation protocol, while its LogP of 4.08–4.22 informs solid-phase extraction recovery studies . The full characterization package (¹H NMR, ¹³C NMR, IR, MS, HPLC purity >98%) meets ICH Q2(R1) validation requirements for impurity reference standards, enabling regulatory reviewers to assess method suitability without requesting additional characterization data .

Synthetic Process Optimization and In-Process Control During Donepezil Manufacturing

CAS 120014-07-5 is the direct product of the aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, and its concentration in the reaction mixture directly reflects condensation efficiency [2]. Its melting point (176–178 °C) and distinctive LogP (4.08) allow facile isolation and monitoring via TLC or HPLC during process development . By quantifying residual levels of this intermediate before and after the catalytic hydrogenation step, process chemists can optimize reaction conditions (temperature, catalyst loading, hydrogen pressure) to minimize carryover of the dehydro impurity into the final donepezil API, maintaining levels below the ICH identification threshold of 0.10% [3]. The unique thermal identity (mp 176–178 °C vs. donepezil HCl mp 223–227 °C) provides a rapid, orthogonal check for reaction completion .

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation (stress) studies of donepezil drug substance and finished product, CAS 120014-07-5 may form via oxidative dehydrogenation or thermal degradation pathways, making it a potential degradation product in addition to being a process impurity . Its chromatographic retention (RRT 0.92), distinct UV spectrum (λmax at 271 nm shared with donepezil but with altered absorbance ratio due to the extended conjugation), and LogP differential enable it to be resolved and quantified separately from donepezil and other degradation products [1]. A characterized reference standard of the dehydro impurity is essential to demonstrate that the analytical method is stability-indicating—capable of separating the API from all potential degradation products—as required by ICH Q1A(R2) .

Quote Request

Request a Quote for 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.